2-(3-(Trifluoromethoxy)phenyl)ethanamine - 467461-10-5

2-(3-(Trifluoromethoxy)phenyl)ethanamine

Catalog Number: EVT-361399
CAS Number: 467461-10-5
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Cholesteryl Ester Transfer Protein (CETP) Inhibitors: This compound serves as a key intermediate in the synthesis of potent and orally active CETP inhibitors like (2R,αS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol [, ]. These inhibitors have shown promise in raising high-density lipoprotein cholesterol (HDL-C) levels, a potential therapeutic target for treating cardiovascular diseases.
  • Phosphodiesterase 2A (PDE2A) Inhibitors: Researchers have explored the use of 2-(3-(Trifluoromethoxy)phenyl)ethanamine as a building block for developing potent and selective PDE2A inhibitors []. These inhibitors have potential therapeutic applications in treating cognitive disorders like Alzheimer's disease and schizophrenia by enhancing cognitive performance and memory function.
  • Other Applications: The versatility of 2-(3-(Trifluoromethoxy)phenyl)ethanamine allows its incorporation into various other compounds with diverse biological activities. These include TRPM8 antagonists for migraine treatment [], mGlu7 negative allosteric modulators for anxiety disorders [], and P2Y1 antagonists for antithrombotic therapy [].

3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol

  • Compound Description: This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor. Its asymmetric synthesis is a key focus in the research, with the chiral center established via a specific reduction reaction. The molecule features a tetrahydroquinoline core, constructed through a copper-mediated intramolecular amination. [, , ]
  • Relevance: This compound shares a key structural feature with 2-(3-(Trifluoromethoxy)phenyl)ethanamine: the presence of a 3-(trifluoromethoxy)phenyl group. Both compounds utilize this moiety within a larger molecular framework designed for specific biological activity. The research highlights how modifications around this core structure can influence properties like CETP inhibition. [, , ]

(2R,αS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5- [3-(trifluoromethoxy)phenyl] -α-(trifluoromethyl)-1(2H)-quinolineethanol

  • Compound Description: This specific enantiomer of the previously described CETP inhibitor exhibits potent and orally active CETP inhibition. It was designed based on a highly potent but flexible analogue, aiming to improve in vivo efficacy. This compound demonstrated significant HDL-C raising capabilities in animal models. [, ]
  • Relevance: This compound is the (2R,αS) enantiomer of the previously described CETP inhibitor, further emphasizing the importance of stereochemistry in biological activity. Like 2-(3-(Trifluoromethoxy)phenyl)ethanamine, this molecule highlights the impact of subtle structural modifications, in this case, chirality, on its pharmacological profile. [, ]

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. This clinical candidate emerged from research aiming to improve cognitive function in neuropsychiatric and neurodegenerative disorders by enhancing cyclic nucleotide signaling in the brain. []
  • Relevance: While not directly containing the 2-(3-(Trifluoromethoxy)phenyl)ethanamine structure, TAK-915 employs a closely related 3-fluoro-4-(trifluoromethoxy)phenyl group. This similarity places both compounds within a broader category of molecules utilizing trifluoromethoxy-substituted aromatic rings for potent biological activity, in this case, PDE2A inhibition, which is distinct from the CETP inhibition seen in other related compounds. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound represents a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. Its development stemmed from research seeking structurally distinct PDE2A inhibitors from TAK-915, aiming to optimize properties like potency, selectivity, and pharmacokinetic profiles. This compound effectively increased cGMP levels in rat brains and demonstrated efficacy in cognitive impairment models. []
  • Relevance: This compound, while structurally distinct from 2-(3-(Trifluoromethoxy)phenyl)ethanamine, shares the common feature of a trifluoromethoxy-substituted aromatic ring. This highlights the relevance of this specific chemical motif in designing compounds with biological activity, particularly in the realm of PDE2A inhibition. The research emphasizes the exploration of various molecular scaffolds while retaining this key structural element for potential therapeutic benefit. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. A key metabolic pathway for AMG 487 involves CYP3A-mediated O-deethylation, leading to a metabolite that inhibits CYP3A, thereby influencing its pharmacokinetic properties. []
  • Relevance: Similar to some other related compounds, AMG 487 incorporates a 4-(trifluoromethoxy)phenyl group within its structure, although at a different position compared to 2-(3-(Trifluoromethoxy)phenyl)ethanamine. This difference highlights the exploration of diverse structural arrangements around this shared motif for targeting distinct biological pathways. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, investigated as a clinical candidate for migraine treatment. Its development focused on optimizing drug-like properties, particularly mitigating CYP3A4 induction liability and enhancing pharmacokinetic parameters. []
  • Relevance: AMG 333, like several related compounds, incorporates a trifluoromethoxy-substituted phenyl ring within its structure, albeit with a 3-fluoro-4-(trifluoromethoxy)phenyl configuration. This showcases the recurrent use of this specific substitution pattern in medicinal chemistry for modulating various biological targets. []

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 is an orally bioavailable and centrally penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This in vivo tool compound reaches cerebrospinal fluid concentrations surpassing its in vitro IC50 at low doses, demonstrating its potential for studying mGlu7 function in preclinical anxiety models. []
  • Relevance: VU6012962, although structurally distinct from 2-(3-(Trifluoromethoxy)phenyl)ethanamine, also incorporates a trifluoromethoxy substituent on the phenyl ring. The presence of this moiety in compounds targeting diverse biological pathways, such as mGlu7 modulation, underscores its versatility in medicinal chemistry. []

Properties

CAS Number

467461-10-5

Product Name

2-(3-(Trifluoromethoxy)phenyl)ethanamine

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]ethanamine

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2

InChI Key

XOPVABPXMZJUBF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCN

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.